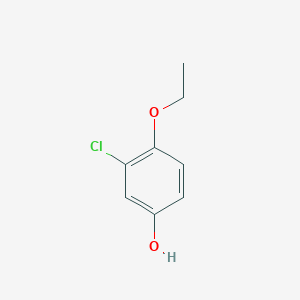

3-Chloro-4-ethoxy-phenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUVINNJNRVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Ethoxy Phenol and Its Structural Analogs

Direct Synthetic Routes to 3-Chloro-4-ethoxy-phenol

The direct synthesis of this compound can be approached through several strategic pathways that build the molecule's substitution pattern on a benzene (B151609) ring precursor. These methods primarily rely on electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Strategies for Chlorination and Ethoxylation

Electrophilic aromatic substitution is a foundational method for functionalizing aromatic rings. In the context of this compound, this strategy could theoretically involve the chlorination of a pre-ethoxylated phenol (B47542) or the ethoxylation of a pre-chlorinated phenol.

Starting with 4-ethoxyphenol, the hydroxyl (-OH) and ethoxy (-OC2H5) groups are both ortho-, para-directing activators. Electrophilic chlorination would be directed to the positions ortho to these activating groups. The position ortho to the hydroxyl group and meta to the ethoxy group (C3) is a viable site for chlorination. Reactions of phenols with chlorine sources like hypochlorous acid (HOCl) typically proceed via electrophilic attack on the activated aromatic ring, yielding chlorinated phenols. nih.gov The reaction conditions, such as the chlorinating agent, solvent, and temperature, are critical for controlling regioselectivity and preventing over-chlorination, which can lead to di- and tri-chlorinated byproducts. nih.govresearchgate.net

| Starting Material | Reagent | Product | Key Consideration |

| 4-Ethoxyphenol | Cl2 or HOCl | This compound | The strong activating nature of the -OH and -OEt groups requires mild conditions to prevent multiple chlorinations. |

| 3-Chlorophenol | Ethoxylating Agent | This compound | Direct electrophilic ethoxylation is not a standard method; synthesis is typically achieved via nucleophilic substitution or Williamson ether synthesis on a suitable precursor. |

This table is based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Approaches on Precursor Molecules

Nucleophilic aromatic substitution (SNA r) is a powerful strategy for synthesizing highly substituted aromatic compounds, particularly when the ring is activated by electron-withdrawing groups. libretexts.org This approach is often more practical for constructing molecules like this compound.

A common strategy involves starting with a precursor that has leaving groups (like halogens) and an activating group (like a nitro group) in key positions. For instance, a synthesis can begin with m-dichlorobenzene. Nitration of m-dichlorobenzene can produce 2,4-dichloronitrobenzene. This intermediate can then undergo a series of nucleophilic substitution reactions. A Chinese patent outlines a method for producing 3-ethoxy-4-nitrophenol (B3055419) from m-dichlorobenzene, which is a key intermediate. google.com In this process, a dichloro-nitroaromatic compound is reacted with sodium ethoxide, where the nitro group activates the ring for nucleophilic attack, allowing the ethoxy group to displace one of the chlorine atoms. Subsequent conversion of the second chlorine to a hydroxyl group, followed by reduction of the nitro group and diazotization, can lead to the target phenol.

A similar, well-documented pathway involves the reaction of 3,4-dichloronitrobenzene (B32671) with a phenoxide. nih.gov While this example produces a diaryl ether, the principle of a nucleophile displacing an activated chlorine atom is directly applicable. By analogy, reacting a suitably activated dichlorinated precursor with sodium ethoxide would be a viable route. The general mechanism involves the attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.org

The synthesis of 3-ethoxy-4-nitrophenol, a direct precursor to this compound (via reduction and Sandmeyer reaction) or 3-amino-4-ethoxyphenol, has been achieved through a multi-step process starting from m-dichlorobenzene, highlighting the industrial relevance of SNA r in this context. google.com

Functional Group Interconversion and Derivatization

Once this compound is synthesized, its phenolic hydroxyl group and aromatic ring serve as handles for further chemical modifications.

Etherification Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can readily undergo etherification. The Williamson ether synthesis is the most common and versatile method for this transformation. wikipedia.orgwikipedia.org This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an S(_{N})2 reaction. wikipedia.orgbyjus.com

The reaction typically proceeds as follows:

Deprotonation: this compound is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to generate the corresponding sodium or potassium 3-chloro-4-ethoxyphenoxide. gordon.edu

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new ether linkage. francis-press.commasterorganicchemistry.com

This method is highly efficient for preparing a wide range of alkyl and aryl ethers from the parent phenol, expanding its utility as a chemical intermediate. francis-press.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alkyl Halide (e.g., CH3I) | NaOH or K2CO3 | DMF, Acetonitrile (B52724) | 1-Chloro-2-ethoxy-4-alkoxybenzene |

| This compound | Chloroacetic Acid | NaOH | Water | (3-Chloro-4-ethoxyphenoxy)acetic acid |

This table illustrates typical conditions for the Williamson ether synthesis. byjus.comgordon.edu

Introduction of Halogen Substituents

The aromatic ring of this compound can be further functionalized by introducing additional halogen substituents through electrophilic aromatic substitution. The existing hydroxyl, ethoxy, and chloro groups direct the position of the incoming electrophile. The hydroxyl and ethoxy groups are strong activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-directing group.

The combined directing effects will strongly favor substitution at the positions ortho and para to the powerful activating groups (-OH and -OEt). Given the substitution pattern of this compound, the available positions for further halogenation are C2 and C6. Electrophilic bromination or iodination would be expected to occur at these positions. For example, reaction with molecular bromine (Br2) in a suitable solvent would likely yield 2-bromo-3-chloro-4-ethoxy-phenol or 2,6-dibromo-3-chloro-4-ethoxy-phenol, depending on the stoichiometry and reaction conditions.

Boron-Containing Derivatives and Their Synthetic Utility

Boron-containing compounds, particularly arylboronic acids and their esters, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Their utility in the synthesis of substituted phenols, including analogs of this compound, is significant due to their stability, low toxicity, and versatile reactivity. nih.govresearchgate.net

A primary application of arylboronic acids is in the synthesis of phenols through oxidation. This process, often referred to as ipso-hydroxylation, replaces the boronic acid moiety with a hydroxyl group. Various methods have been developed to achieve this transformation efficiently. For instance, a straightforward, metal-free methodology for the synthesis of phenols from arylboronic acids has been demonstrated using hydroxyl-functionalized boron nitride (BN-OH) nanosheets in water, highlighting a green chemistry approach. researchgate.net Another approach employs N-aminophthalimide to mediate the aerobic deborohydroxylation of boronic acids into phenols in the air. researchgate.net

The general transformation can be represented as: Ar-B(OH)₂ + [O] → Ar-OH

This method allows for the regioselective introduction of a hydroxyl group onto an aromatic ring, which is dictated by the initial position of the boronic acid. For a molecule like this compound, a potential precursor would be 3-Chloro-4-ethoxyphenylboronic acid.

Beyond direct conversion to phenols, boronic acids serve as crucial intermediates in cross-coupling reactions to build more complex molecular architectures. nih.gov The boronic acid group can also function as a blocking or directing group, enabling functionalization at other positions on the aromatic ring before its conversion to the hydroxyl group. acs.org For example, a boronic acid at the ortho or para position to a directing group can be temporarily installed to block that site, allowing for reaction at a meta position, followed by protodeboronation or oxidation. acs.org

The synthetic utility of boronic acids in preparing phenol derivatives is summarized in the table below.

| Application | Description | Key Features |

| Ipso-Hydroxylation | Oxidation of the C-B bond to a C-O bond, yielding a phenol. | High regioselectivity; mild reaction conditions are often possible. researchgate.net |

| Cross-Coupling Reactions | Used in reactions like the Suzuki-Miyaura coupling to form C-C bonds before phenol formation. | Versatile for building molecular complexity. nih.gov |

| Blocking Groups | Temporarily occupies a position on the ring to direct other substituents. | Enables synthesis of otherwise difficult-to-access substitution patterns. acs.org |

| Directing Groups | The boronic acid moiety can direct ortho-substitution before being converted to a phenol. | Provides regiochemical control. acs.org |

Catalytic Considerations in the Synthesis of this compound

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. For a substituted aryl ether like this compound, both transition metal and acid catalysis play pivotal roles in key bond-forming steps, namely the formation of the aryl ether linkage and the modification of the phenolic ring.

Role of Transition Metal Catalysts in Aryl Ether Formation (e.g., Ullmann Coupling)

The formation of the diaryl or alkyl-aryl ether bond is a critical step in synthesizing compounds like this compound. The Ullmann condensation, a classic copper-catalyzed reaction, is a cornerstone of aryl ether synthesis. mdpi.comwikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have introduced ligand-assisted copper-catalyzed systems that proceed under much milder conditions with improved yields and broader substrate scope. mdpi.comrsc.org These reactions involve the coupling of an aryl halide with an alcohol or phenol. In the context of this compound synthesis, this could involve the coupling of 3-chloro-4-halophenol with ethanol (B145695) or an ethoxide source, or the coupling of a 1,2-dihalo-4-ethoxybenzene derivative with a hydroxide source.

The general Ullmann C-O coupling reaction is: Ar-X + R-OH --[Cu catalyst, Ligand, Base]--> Ar-O-R

Key factors influencing the efficiency of modern Ullmann couplings include:

Copper Source: Copper(I) salts like CuI are commonly used. arkat-usa.org

Ligands: Bidentate ligands, such as 1,10-phenanthroline, N,N-dimethylglycine, and various amino acids, have been shown to accelerate the reaction, allowing for lower temperatures. rsc.org

Base: A base is required to deprotonate the phenol or alcohol. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. arkat-usa.org

Solvent: Polar aprotic solvents like DMF and DMSO are often used, though reactions in non-polar solvents like toluene (B28343) have also been developed. arkat-usa.org

The choice of ligand is often crucial and can dramatically enhance reaction rates and yields. rsc.org While copper remains the most common catalyst for Ullmann-type reactions, palladium-based systems (e.g., Buchwald-Hartwig amination and etherification) also provide a powerful alternative for C-O bond formation, often with higher activity and broader functional group tolerance. arkat-usa.org

Lewis and Brønsted Acid Catalysis in Phenol Synthesis and Modification

Lewis and Brønsted acids are widely used catalysts for various transformations involving phenols, such as alkylation, acylation, and other electrophilic aromatic substitutions. rsc.orgjk-sci.com These reactions are essential for modifying the phenol scaffold to introduce substituents like the chloro and ethoxy groups found in this compound or its precursors.

Lewis Acid Catalysis: Lewis acids, such as AlCl₃, FeCl₃, and ZnCl₂, activate electrophiles, making them more susceptible to attack by the electron-rich phenol ring. jk-sci.comwikipedia.org A primary example is the Friedel-Crafts alkylation or acylation. jk-sci.com For instance, a phenol could be alkylated or acylated at the ortho or para positions. The hydroxyl group is a strong activating group, directing substitution primarily to these positions. Lewis acids coordinate to the electrophile, increasing its positive charge and facilitating the substitution reaction. wikipedia.org

| Lewis Acid Catalyst | Typical Application in Phenol Modification |

| AlCl₃, FeCl₃ | Friedel-Crafts alkylation and acylation. jk-sci.com |

| Sc(OTf)₃ | Cooperative catalysis with transition metals for ortho-alkylation. acs.org |

| ZnCl₂ | Promotes reactions of phenols with various electrophiles. researchgate.net |

| BCl₃, SnCl₄, TiCl₄ | Milder catalysts for controlled electrophilic substitution. jk-sci.com |

Brønsted Acid Catalysis: Brønsted acids, such as trifluoroacetic acid (TFA), methanesulfonic acid (MsOH), and N-triflylphosphoramide, can also catalyze electrophilic additions to phenols. rsc.orgpku.edu.cn They function by protonating the electrophile, thereby activating it for reaction with the phenol ring. pku.edu.cn Brønsted acid catalysis is often considered a greener alternative to Lewis acid catalysis, as it can sometimes avoid the use of metals and harsh conditions. pku.edu.cnrsc.org These catalysts have been successfully used for ortho-selective functionalization of phenols. rsc.orgnih.gov DFT studies have shown that Brønsted acids can facilitate the addition of phenols to olefins through a concerted, eight-membered-ring transition state. pku.edu.cn

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of a molecule like this compound involves several key mechanistic steps.

The mechanism of the Ullmann condensation for aryl ether formation has been extensively studied. While it was once thought to involve radical intermediates, current evidence suggests a pathway involving organocopper species. wikipedia.org The generally accepted mechanism proceeds through the following key steps:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a copper(III) intermediate, Ar-Cu(III)-X.

Deprotonation/Coordination: The alcohol or phenol (R-OH) is deprotonated by the base, and the resulting alkoxide or phenoxide (R-O⁻) coordinates to the copper center.

Reductive Elimination: The C-O bond is formed through reductive elimination from the copper(III) intermediate, yielding the aryl ether (Ar-O-R) and regenerating a copper(I) species that re-enters the catalytic cycle.

In Lewis acid-catalyzed Friedel-Crafts reactions , the mechanism involves the generation of a potent electrophile. jk-sci.com For alkylation with an alkyl halide (R-X), the Lewis acid (e.g., AlCl₃) coordinates to the halogen, polarizing the R-X bond and facilitating the formation of a carbocation (R⁺) or a highly polarized complex. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation in an electrophilic aromatic substitution. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. jk-sci.com

For Brønsted acid-catalyzed reactions , such as the addition of phenols to alkenes, the mechanism involves the protonation of the alkene by the acid to form a carbocation. pku.edu.cn The phenol then attacks this carbocation. Computational studies suggest a concerted mechanism where the Brønsted acid activates the C=C double bond, facilitating a nucleophilic attack from the phenol through a cyclic transition state, which avoids the formation of a free carbocation. pku.edu.cn This pathway helps to explain the high regioselectivity often observed in these reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 4 Ethoxy Phenol

Vibrational Spectroscopy Applications (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" for 3-Chloro-4-ethoxy-phenol. The vibrational modes are characteristic of the bonds present in the molecule, and their frequencies are sensitive to the local chemical environment.

The key functional groups in this compound—hydroxyl (-OH), ether (C-O-C), chloro (C-Cl), and the substituted benzene (B151609) ring—give rise to distinct peaks in the IR and Raman spectra. The phenolic O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, with its breadth resulting from hydrogen bonding. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring produce a series of characteristic peaks in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the ether linkage results in strong absorptions, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-Cl stretching vibration is generally found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.netresearchgate.netijcrt.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 (Broad) |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850-2980 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O-C Asymmetric Stretch | Ether | ~1250 |

| C-O Stretch | Phenol (B47542) | ~1200 |

| C-O-C Symmetric Stretch | Ether | ~1040 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the ethoxy group gives rise to a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂) protons, due to spin-spin coupling. The three aromatic protons will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by the electronic effects of the chloro, hydroxyl, and ethoxy substituents. The phenolic proton typically appears as a broad singlet, which can be exchanged with D₂O. sigmaaldrich.com

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the -OH and -OC₂H₅ groups and the electron-withdrawing, inductive effect of the -Cl atom. The carbons directly attached to the oxygen atoms (C-OH and C-OC₂H₅) will be significantly downfield, as will the carbon attached to the chlorine atom. The two aliphatic carbons of the ethoxy group will appear in the upfield region of the spectrum. spectrabase.comchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethoxy) | 1.3-1.5 | Triplet |

| -OCH₂- (ethoxy) | 3.9-4.1 | Quartet |

| Ar-H | 6.7-7.2 | Multiplet |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethoxy) | 14-16 |

| -OCH₂- (ethoxy) | 63-65 |

| Aromatic C-H | 115-125 |

| Aromatic C-Cl | 120-130 |

| Aromatic C-OH | 145-150 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of this compound. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like phenols, the primary electronic transitions are π → π* transitions associated with the benzene ring. ijcrt.orgyoutube.com

Phenol itself exhibits two main absorption bands. The presence of substituents alters the energy of the molecular orbitals, typically causing a shift in the absorption maxima (λ_max). The hydroxyl and ethoxy groups are auxochromes, which possess non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The chlorine atom also influences the electronic transitions. Changes in solvent polarity and pH can further shift the absorption bands, particularly by affecting the ionization state of the phenolic hydroxyl group. ijcrt.orgresearchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~220-240 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in This technique can provide exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For this compound, this would include the planarity of the benzene ring and the orientation of the ethoxy and chloro substituents relative to the ring. nih.govnih.gov

Table 5: Illustrative Crystallographic Parameters for a Substituted Phenol Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| β (°) | 97.44 |

| Volume (ų) | 717.4 |

| Z (molecules/unit cell) | 4 |

Note: These data are for the related compound 3-hydroxy-4-methoxybenzaldehyde and are provided for illustrative purposes of the type of data obtained from single-crystal X-ray diffraction analysis. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula C₈H₉ClO₂ corresponds to a monoisotopic mass of approximately 172.03 g/mol . A key feature in the mass spectrum will be the isotopic pattern of chlorine; the presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in a characteristic M+ peak and a smaller M+2 peak, confirming the presence of one chlorine atom in the molecule. nih.govmiamioh.edu

Under electron ionization (EI), the molecular ion will undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of an ethyl radical (•C₂H₅) from the ethoxy group to give a prominent peak. Another likely fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) through a rearrangement process. Subsequent fragmentation could involve the loss of a chlorine atom (•Cl) or a carbon monoxide (CO) molecule from the phenolic ring structure. nih.govresearchgate.net

Table 6: Plausible Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 172/174 | [M]⁺, Molecular Ion |

| 143/145 | [M - C₂H₅]⁺ |

| 144/146 | [M - C₂H₄]⁺ |

| 137 | [M - Cl]⁺ |

Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS, UPLC-MS) for Purity and Mixture Analysis

Coupling high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound. This is particularly useful for determining the purity of a sample or for quantifying the compound in complex mixtures, such as environmental or biological samples. jasco-global.comulisboa.pt

In a typical LC-MS analysis, a reversed-phase HPLC column (e.g., C18) is used to separate the compound from other components based on polarity. A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed. researchgate.netdphen1.com After separation, the eluent is introduced into the mass spectrometer. For a phenolic compound, electrospray ionization (ESI) in negative ion mode is often effective, leading to the detection of the deprotonated molecule [M-H]⁻. This allows for selective and sensitive quantification, even at low concentrations. jasco-global.comulisboa.pt

Table 7: Typical LC-MS Parameters for Chlorophenol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | Water (often with a modifier like formic acid) |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

Based on a comprehensive search for scientific literature, detailed theoretical and computational studies specifically focusing on this compound, as required by the provided outline, are not available in the public domain. While the analytical methods listed—such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis—are standard techniques in computational chemistry, it appears that they have not been applied and published for this specific compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following requested sections:

Theoretical and Computational Chemistry Studies on 3 Chloro 4 Ethoxy Phenol4.1. Density Functional Theory Dft Calculations for Ground State Properties4.1.1. Optimized Molecular Geometries and Conformational Analysis4.1.2. Electronic Structure Analysis: Frontier Molecular Orbitals Homo Lumo 4.1.3. Molecular Electrostatic Potential Mep Mapping4.1.4. Natural Bond Orbital Nbo Analysis for Intramolecular Interactions4.2. Analysis of Intermolecular Interactions in Condensed Phases4.2.1. Hirshfeld Surface Analysis for Crystal Packing and Non Covalent Interactions

Analysis of Intermolecular Interactions in Condensed Phases

Hydrogen Bonding Network Characterization

The presence of a hydroxyl (-OH) group in this compound makes it a prime candidate for forming hydrogen bonds, which significantly influence its physical and chemical properties. Computational studies on similar phenol (B47542) derivatives reveal that these molecules can act as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the hydroxyl oxygen and the oxygen of the ethoxy group).

In the solid state, it is expected that this compound molecules would form intermolecular O-H···O hydrogen bonds, creating chains or more complex three-dimensional networks. The strength and geometry of these bonds can be predicted using Density Functional Theory (DFT) calculations. For instance, in a computational study of the closely related 4-Chloro-3-ethylphenol, molecules were found to form O—H⋯O hydrogen-bonded chains. The characterization of these networks involves analyzing key parameters such as the H···O bond distance, the O-H···O bond angle, and the corresponding vibrational frequency shifts. Shorter bond distances and angles closer to 180° are indicative of stronger hydrogen bonds.

Computational models can also simulate the interaction of this compound with solvent molecules. Studies on phenol derivatives interacting with polar solvents like ethanol (B145695) or water show the formation of intermolecular hydrogen bonds that influence the solubility and reactivity of the compound. researchgate.netresearchgate.net The analysis of these interactions provides insights into the solvation process and the stability of the solvated complexes.

Global Chemical Reactivity Descriptors and Reactivity Sites

Global chemical reactivity descriptors, derived from conceptual DFT, are crucial for predicting the chemical behavior and stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A study on 3-chloro-5-methoxyphenol, an isomer of the title compound, provides insight into these parameters. ijrte.org The HOMO is primarily localized over the aromatic ring and the oxygen atoms, indicating these are the regions susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the entire molecule, suggesting sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller energy gap implies higher reactivity and lower kinetic stability.

The following table outlines the key global reactivity descriptors and their significance:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I+A)/2 | The escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (I-A)/2 | The resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2/2η | The ability of a molecule to accept electrons. |

This table is based on established DFT principles.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties. DFT calculations, particularly using the B3LYP functional with appropriate basis sets, have been shown to provide excellent agreement with experimental FT-IR and FT-Raman spectra for similar molecules. ijrte.org

A theoretical vibrational analysis of 3-chloro-5-methoxyphenol has been performed, and the calculated frequencies, after scaling, show good correlation with the experimental spectra. ijrte.org The vibrational modes are assigned to specific functional groups and types of motion (stretching, bending, etc.).

Table of Predicted vs. Experimental Vibrational Frequencies for a Related Compound (3-chloro-5-methoxyphenol)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| O-H Stretch | 3485 | 3482 |

| C-H Stretch (Aromatic) | 3102-3062 | 3104-3060 |

| C=C Stretch (Aromatic) | 1590-1430 | 1592-1435 |

| O-H In-plane Bend | 1115 | 1115 |

| C-O Stretch (Ether) | 1250 | 1255 |

| C-Cl Stretch | 680 | 685 |

Data is illustrative and based on the study of 3-chloro-5-methoxyphenol. ijrte.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shifts, when compared to experimental values, help in the precise assignment of signals to the different protons and carbon atoms in the this compound molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled computationally.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO). Computational chemistry offers a way to predict the NLO properties of new molecules. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response.

The NLO properties of a molecule are related to its electronic structure, particularly the extent of intramolecular charge transfer. The presence of electron-donating groups (like the hydroxyl and ethoxy groups) and electron-withdrawing groups (like the chloro group) on an aromatic ring can enhance the NLO response.

DFT calculations can be used to compute the dipole moment (μ) and the first-order hyperpolarizability (β) of this compound. A high value of β, often compared to that of a standard NLO material like urea, suggests that the molecule could be a promising candidate for NLO applications. researchgate.net The analysis of the HOMO-LUMO gap is also relevant here, as a smaller gap can lead to increased polarizability and enhanced NLO properties.

Reactivity and Reaction Mechanisms of 3 Chloro 4 Ethoxy Phenol

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-chloro-4-ethoxy-phenol is a key functional group that dictates much of its reactivity. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by various electrophiles. This reactivity is central to the synthesis of a wide range of derivatives.

One of the most common nucleophilic reactions is etherification . In the Williamson ether synthesis, the phenol (B47542) is first deprotonated by a strong base, such as sodium hydroxide (B78521), to form the more nucleophilic phenoxide ion. wikipedia.org This phenoxide can then react with an alkyl halide via an SN2 mechanism to form an ether. wikipedia.org For this compound, this provides a pathway to synthesize more complex aryl ethers.

Esterification is another significant reaction. Phenols can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form phenyl esters. wikipedia.org This reaction, often carried out in the presence of a base like pyridine to neutralize the HCl byproduct, is an example of nucleophilic acyl substitution. The Schotten-Baumann reaction conditions, involving an acyl chloride and aqueous alkali, are also applicable. wikipedia.org Furthermore, sulfonate esters can be formed by reacting the phenol with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride), converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. libretexts.orgmsu.edu

The reactivity of the hydroxyl group can be summarized in the following table:

| Reaction Type | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Etherification (Williamson) | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | SN2 |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O) | Phenyl Ester (Ar-O-COR) | Nucleophilic Acyl Substitution |

| Sulfonylation | Sulfonyl Chloride (RSO2Cl) | Sulfonate Ester (Ar-OSO2R) | Nucleophilic Substitution |

Electrophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the hydroxyl and ethoxy groups. wikipedia.orgbyjus.combritannica.com These groups, particularly the hydroxyl group, increase the electron density of the ring, making it more nucleophilic. wikipedia.orgbyjus.com They are ortho- and para-directing substituents, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.

In this compound, the positions available for substitution are C2, C5, and C6.

The hydroxyl group at C1 strongly activates and directs to positions C2 and C6.

The ethoxy group at C4 strongly activates and directs to positions C3 and C5. However, position C3 is already occupied by a chlorine atom.

The chloro group at C3 is a deactivating group but is also an ortho-, para-director, directing to positions C2, C4, and C6.

The directing effects of the hydroxyl and ethoxy groups are dominant over the chloro group. The powerful activating and directing effect of the hydroxyl group typically makes the positions ortho to it (C2 and C6) the most reactive sites.

Halogenation: Phenols are highly activated and can undergo halogenation even without a Lewis acid catalyst. wikipedia.orgbyjus.com Reaction with bromine water, for instance, often leads to polysubstitution. wikipedia.orgbyjus.com For this compound, controlled halogenation would likely introduce a halogen atom at the C2 or C6 position.

Nitration: Nitration of phenols can be achieved with dilute nitric acid to yield a mixture of ortho and para nitro products. byjus.com With concentrated nitric acid, polysubstitution can occur. wikipedia.org For this compound, nitration is expected to occur at the positions most activated by the hydroxyl and ethoxy groups, leading primarily to substitution at C2 or C6.

Sulfonation: The reaction of phenols with concentrated sulfuric acid can lead to the formation of phenolsulfonic acids. google.com The position of sulfonation is temperature-dependent, but for this compound, substitution would be directed to the available ortho and para positions relative to the activating groups.

| Reaction | Typical Reagents | Expected Major Product(s) on this compound |

|---|---|---|

| Halogenation | Br2 in a non-polar solvent or Br2 water | Substitution at C2 and/or C6 |

| Nitration | Dilute HNO3 or Conc. HNO3/H2SO4 | Substitution at C2 and/or C6 |

| Sulfonation | Conc. H2SO4 or Fuming H2SO4 | Substitution at C2 and/or C6 |

Oxidation and Reduction Chemistry of this compound

The phenolic ring of this compound is susceptible to oxidation. Phenols can be oxidized to form quinones, which are conjugated cyclic diketones. The oxidation process for chlorophenols can be complex, often proceeding through the formation of phenoxy radicals. Electrochemical studies on various chlorophenols show that they oxidize in a one-step process to a phenoxium ion, which can then dimerize or react further. uark.edu The oxidation potential varies depending on the number and position of the chlorine substituents. uark.edu For this compound, oxidation would likely lead to the formation of a corresponding benzoquinone derivative, although the presence of multiple substituents can lead to a mixture of products or ring-opening under harsh conditions.

Reduction of the phenolic ring itself requires harsh conditions, such as high-pressure hydrogenation, which is not a common transformation. However, the chloro group could potentially be removed via reductive dehalogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. A more common reduction involving phenols is the reduction to a benzene (B151609) derivative by distillation with zinc dust, which removes the hydroxyl group entirely. quora.com

Catalytic oxidation is a significant pathway for the degradation of chlorophenols, often studied in the context of environmental remediation. Advanced Oxidation Processes (AOPs), including heterogeneous photocatalysis with titanium dioxide (TiO₂), are effective for mineralizing chlorophenols. acs.org The mechanism generally involves the generation of highly reactive hydroxyl radicals (•OH) which attack the aromatic ring. acs.org This attack leads to successive hydroxylation of the ring, followed by ring-opening and degradation into smaller aliphatic acids and eventually CO₂. acs.orgacs.org Fenton-like oxidation, using iron or copper catalysts with hydrogen peroxide, is another method where hydroxyl radicals are the primary oxidizing species. whiterose.ac.uk The degradation of 4-chlorophenol (B41353) in these systems has been shown to proceed via dissolved metal ions that catalyze the decomposition of H₂O₂. whiterose.ac.uk For this compound, a similar catalytic oxidation pathway involving hydroxyl radical attack would be expected, leading to the breakdown of the aromatic structure.

Cross-Coupling Reactions Utilizing Halogenated and Boronic Acid Derivatives of Ethoxyphenols

The chlorine atom on the this compound ring provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govyoutube.com

To utilize this compound in a Suzuki coupling, it could either be converted into a boronic acid derivative or coupled directly with a boronic acid. Aryl chlorides are generally less reactive than bromides or iodides in these couplings, often requiring more specialized catalyst systems with electron-rich phosphine ligands to achieve good yields. researchgate.net

Alternatively, the phenolic hydroxyl group can be converted to a triflate (-OTf) or mesylate (-OMs) group, which are excellent leaving groups in cross-coupling reactions. nih.gov A derivative like 3-chloro-4-ethoxyphenyl triflate could then be coupled with various aryl or vinyl boronic acids.

The general scheme for a Suzuki-Miyaura coupling involving a derivative of this compound is as follows:

Route A: As the Halide Partner (3-Chloro-4-ethoxyphenyl)-X + R-B(OH)₂ --(Pd catalyst, Base)--> (3-R-4-ethoxyphenyl)-X (Where X is a substituent derived from the original hydroxyl group, or the reaction occurs at the chloro position)

Route B: As the Boronic Acid Partner (3-Chloro-4-ethoxyphenyl)-B(OH)₂ + R-X --(Pd catalyst, Base)--> R-(3-chloro-4-ethoxyphenyl)

These reactions are fundamental in synthetic organic chemistry for constructing complex biaryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov

Reaction Mechanisms of Derivatives, e.g., Hydrolysis and Condensation Reactions

Derivatives of this compound can undergo various subsequent reactions. For example, an ester derivative, such as 3-chloro-4-ethoxyphenyl acetate, can be hydrolyzed back to the parent phenol under acidic or basic conditions. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, followed by the elimination of the 3-chloro-4-ethoxyphenoxide ion, which is then protonated upon workup.

Condensation reactions can also occur. For instance, if an aldehyde or ketone functional group were introduced onto the aromatic ring via a reaction like the Friedel-Crafts acylation, this derivative could then participate in condensation reactions such as aldol or Claisen-Schmidt condensations to form larger, more complex molecules.

Environmental Chemistry, Fate, and Degradation Pathways of Chlorophenols Including 3 Chloro 4 Ethoxy Phenol

Environmental Occurrence and Sources of Chlorophenolic Compounds

Chlorophenolic compounds are a group of synthetic organic chemicals that have become widespread environmental contaminants. nih.gov Their presence in various ecosystems, including surface and groundwaters, soil, and atmospheric air, is well-documented. unl.pt These compounds enter the environment from a multitude of anthropogenic sources.

Historically, chlorophenols were used extensively as biocides, including as fungicides, herbicides, and wood and leather impregnants, due to their bactericidal properties. nih.govunl.pt They are also utilized as intermediates in the manufacturing of a wide range of products such as agricultural chemicals, pharmaceuticals, and dyes. nih.gov

Significant environmental release occurs from industrial activities. Effluents from industries like pulp and paper manufacturing (from wood pulp bleaching), petrochemicals, textiles, and coal conversion are major point sources of chlorophenol pollution. unl.ptresearchgate.netresearchgate.net Leaching from landfills where industrial wastes are disposed of also contributes to their presence in soil and groundwater. cdc.gov

Beyond direct industrial discharge, chlorophenols are formed as by-products of several common processes. The chlorination of drinking water and wastewater, a standard disinfection method, can lead to the formation of various chlorophenols when phenol (B47542) is present in the source water. unl.ptresearchgate.netcdc.gov They can also be generated during the incineration of municipal and hazardous waste and are found in flue gas condensates and fly ash. cdc.gov Furthermore, the environmental degradation of more complex chlorinated compounds, such as certain pesticides and herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), can yield chlorophenols as intermediate metabolites. nih.govunl.pt Natural processes, such as the chlorination of humic acids in water or synthesis by certain fungi, can also be a source of these compounds in the environment. unl.ptpjoes.com

The concentrations of chlorophenols in the environment can vary significantly. For instance, studies of surface waters have detected concentrations ranging from a few nanograms per liter (ng/L) to several micrograms per liter (µg/L). unl.ptnih.gov

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chlorophenols, the primary abiotic pathways are photolysis and hydrolysis. These processes are influenced by environmental factors such as pH and the presence of other substances. unl.pt

Photolysis is the decomposition of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, this is a significant degradation pathway for chlorophenols. The process typically involves the absorption of UV light by the chlorophenol molecule, leading to an excited state. This excited molecule can then undergo cleavage of the carbon-chlorine (C-Cl) bond, a process known as reductive dechlorination. unl.pt This results in the formation of a phenol radical and a chlorine radical, which can then react further. The end products of complete decomposition are typically carbon dioxide, water, and chloride ions. unl.pt

The rate of photolysis is dependent on several factors, including the number and position of chlorine atoms on the phenol ring. unl.pt Studies on various chlorophenols have shown that the photodegradation rate often increases with the number of chlorine substituents. For example, the decomposition rate follows the order: 2,4,6-trichlorophenol (B30397) > 2,4-dichlorophenol (B122985) > 2-chlorophenol. nih.gov The presence of photosensitizing agents, such as titanium dioxide (TiO2), can significantly accelerate the rate of photolytic degradation. nih.gov

The kinetics of photolysis for many chlorophenols can be approximated by pseudo-first-order kinetics. The reaction rate is influenced by the concentration of the chlorophenol and, in catalyzed reactions, the concentration of the catalyst. nih.gov

Table 1: Comparison of Photodegradation Rates for Selected Chlorophenols This table provides a generalized comparison based on available research findings.

| Compound | Relative Degradation Rate | Influencing Factors |

| 2-Chlorophenol | Slower | pH, UV intensity |

| 2,4-Dichlorophenol | Intermediate | Number of chlorine atoms |

| 2,4,6-Trichlorophenol | Faster | Catalyst presence (e.g., TiO2) |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For chlorophenols, hydrolysis is generally a slow process under typical environmental conditions. The rate of hydrolysis is highly dependent on pH. unl.pt Chlorophenols are weak acids, and their tendency to exist in an ionized (phenolate) or non-ionized form is governed by the environmental pH. cdc.gov

The hydrolysis of chlorophenols can involve the nucleophilic substitution of a chlorine atom with a hydroxyl group (-OH) from water, leading to the formation of dihydroxybenzenes (catechols) and hydrochloric acid. However, the C-Cl bond on an aromatic ring is strong, making it resistant to hydrolysis without catalysts or extreme conditions (high temperature and pressure). Therefore, under normal environmental temperatures and pH ranges, hydrolysis is not considered a primary or rapid degradation pathway for most chlorophenols compared to photolysis or biodegradation. unl.pt The presence of specific functional groups on the ring can influence the susceptibility of the C-Cl bond to cleavage.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the removal of chlorophenols from the environment.

A wide variety of microorganisms, including bacteria and fungi, can degrade phenolic compounds, using them as a source of carbon and energy. ijrrjournal.comtandfonline.com The initial step in the aerobic microbial degradation of phenols and chlorophenols is typically the hydroxylation of the aromatic ring to form a catechol or a substituted catechol. tandfonline.commdpi.com This reaction is catalyzed by enzymes called phenol hydroxylases or monooxygenases. tandfonline.com

Once the catechol intermediate is formed, the aromatic ring is cleaved. This ring fission occurs via two main pathways:

Ortho-cleavage pathway: The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. ijrrjournal.commdpi.com In the case of chlorophenols, this leads to the formation of (chloro)muconic acids. nih.gov Subsequent enzymatic reactions, often involving dechlorination, convert these intermediates into compounds that can enter central metabolic pathways like the Krebs cycle. nih.gov

Meta-cleavage pathway: The enzyme catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to one of the hydroxyl groups. ijrrjournal.com This pathway can sometimes lead to the formation of "dead-end" products that are toxic to the microorganism, but in many bacteria, the pathway proceeds to complete mineralization. nih.gov

The specific pathway utilized depends on the microbial species and the structure of the chlorophenol. tandfonline.com Under anaerobic conditions, the degradation pathway is different, often initiated by a reductive dechlorination step where a chlorine atom is removed and replaced by a hydrogen atom before the ring is broken. nih.govnih.gov

Table 2: Key Steps in Aerobic Microbial Degradation of Chlorophenols

| Step | Process | Key Enzyme(s) | Intermediate(s) |

| 1 | Hydroxylation | Phenol Hydroxylase | Chlorocatechols |

| 2 | Ring Cleavage | Catechol Dioxygenases | (Chloro)muconic acids or semialdehydes |

| 3 | Further Metabolism | Various enzymes | Intermediates of central metabolism |

Extracellular enzymes secreted by microorganisms, particularly fungi, play a significant role in the degradation of persistent organic pollutants. Laccases are multi-copper oxidases that are particularly effective at transforming phenolic compounds. researchgate.netnih.gov

Laccase catalyzes the oxidation of phenols by removing a hydrogen atom from the hydroxyl group, generating a highly reactive phenoxy radical. nih.gov These radicals can then undergo several non-enzymatic reactions:

Polymerization: The radicals can couple with each other to form larger, insoluble polymer chains. This process effectively removes the soluble, and often more toxic, chlorophenols from the water phase. researchgate.net

Dechlorination: The unstable radicals can undergo reactions that lead to the release of chloride ions. nih.gov

Further Oxidation: The initial products can be further oxidized to form compounds like quinones. nih.gov For example, the laccase-mediated oxidation of 2,4,6-trichlorophenol has been shown to produce 2,6-dichloro-1,4-benzoquinone. nih.gov

The efficiency of laccase-mediated transformation depends on factors such as pH, temperature, and the specific chlorophenol structure. Phenols with chlorine substituents at the ortho and para positions are often more susceptible to laccase attack than those with meta-substituents. nih.gov The presence of "redox mediators"—small molecules that get oxidized by the laccase and then go on to oxidize the target pollutant—can expand the range of compounds that laccases can degrade. nih.gov

Identification and Characterization of Environmental Transformation Products

The environmental transformation of chlorophenols, a class of compounds to which 3-Chloro-4-ethoxy-phenol belongs, can occur through various biotic and abiotic processes, leading to the formation of several intermediate and final transformation products. These processes are largely influenced by environmental conditions such as pH, temperature, microbial activity, and the presence of sunlight.

In general, the degradation of chlorophenols can proceed through pathways such as microbial degradation and photodegradation. Microbial degradation, carried out by various bacteria and fungi, is a key process in the natural attenuation of these compounds in soil and water. researchgate.net This process often involves the initial hydroxylation of the benzene (B151609) ring, followed by ring cleavage. For chlorinated phenols, a crucial step is the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, often leading to less toxic phenolic compounds which can then be further degraded.

Photodegradation, or the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun, is another significant degradation pathway for chlorophenols in surface waters and on soil surfaces. This process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

Given the structure of this compound, its expected transformation products would likely arise from the cleavage of the ether bond, dechlorination, and hydroxylation of the aromatic ring. While specific studies on this compound are not available, the degradation of similar chloro- and ethoxy- substituted phenols suggests the potential formation of the following types of transformation products:

Chlorinated hydroquinones and catechols: Resulting from the hydroxylation of the aromatic ring.

Phenolic compounds: Formed through the cleavage of the ethoxy group.

Ring cleavage products: Such as organic acids and carbon dioxide, representing the complete mineralization of the compound.

The identification and characterization of these transformation products are typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation and identification of individual compounds in complex environmental samples.

Persistence and Mobility Studies in Environmental Matrices (e.g., soil, water)

The persistence and mobility of a chemical in the environment determine its potential for long-range transport, accumulation in various environmental compartments, and the likelihood of exposure to living organisms. These properties are governed by the chemical's physical and chemical characteristics as well as the properties of the environmental matrix.

Persistence:

The persistence of chlorophenols in the environment is highly variable and depends on factors such as the degree and position of chlorine substitution, as well as environmental conditions. cdc.gov Generally, the persistence of chlorophenols increases with an increasing number of chlorine atoms on the aromatic ring. cdc.gov The presence of chlorine in the meta position can also increase resistance to microbial degradation. cdc.gov

For this compound, its persistence would be influenced by its susceptibility to microbial degradation and photodegradation. The ethoxy group might influence its microbial degradation rate compared to unsubstituted chlorophenols. In the absence of specific studies, its persistence is expected to be moderate.

Mobility:

The mobility of chlorophenols in soil and water is primarily controlled by their water solubility and their tendency to adsorb to soil organic matter and sediment. The mobility of these compounds is also significantly influenced by the pH of the surrounding medium, as they are weakly acidic and can exist in both neutral and anionic forms. cdc.govunl.pt

The octanol-water partition coefficient (Kow) is a key parameter used to predict the environmental distribution of organic compounds. A higher Kow value indicates a greater tendency to associate with organic matter, leading to lower mobility in soil and water. The mobility of chlorophenols in soil is also affected by soil properties such as organic matter content, clay content, and pH. unl.pt

For this compound, the presence of the ethoxy group would likely increase its hydrophobicity compared to 3-chlorophenol, potentially leading to stronger adsorption to soil organic matter and reduced mobility. However, its mobility would still be influenced by the pH of the soil and water.

The following table summarizes the expected environmental behavior of this compound based on the general properties of chlorophenols.

| Property | Expected Behavior for this compound | Influencing Factors |

| Persistence | Moderate | Microbial activity, sunlight exposure, temperature |

| Mobility in Soil | Low to Moderate | Soil organic matter content, pH, clay content |

| Mobility in Water | Moderate | pH, presence of dissolved organic matter |

It is crucial to reiterate that this information is based on the general behavior of chlorophenols and related compounds. Specific experimental data for this compound are needed for a precise assessment of its environmental fate and behavior.

Applications in Materials Science and Industrial Chemistry Excluding Pharmaceutical and Biological Activity

3-Chloro-4-ethoxy-phenol as a Chemical Building Block in Organic Synthesis

The specific arrangement of substituents on the aromatic ring of this compound makes it a valuable synthon in multi-step organic synthesis. The hydroxyl group offers a primary site for reactions like etherification and acylation, while the chlorine and ethoxy groups modulate the reactivity of the aromatic ring and impart specific properties to the final molecule. smolecule.com

The true value of this compound as a building block lies in its incorporation into larger, more complex molecular architectures. While direct literature on this specific molecule is sparse, the synthetic utility of the closely related 3-chloro-4-phenoxyaniline (B1346137) moiety serves as a prime example of how this structural framework is employed. This intermediate is crucial in the synthesis of the halogenated salicylanilide, Rafoxanide. nih.gov The synthesis pathway involves the coupling of two different substituted aromatic rings, demonstrating how the foundational chlorophenol structure is elaborated into a more complex and functional molecule. nih.gov

The general reactivity of substituted phenols is well-established, involving reactions such as:

O-alkylation and O-arylation: The phenolic hydroxyl group can be converted into an ether linkage, a common strategy for connecting different molecular fragments. The Ullmann condensation, for instance, is a classic method for forming diaryl ethers from a phenol (B47542) and an aryl halide, often catalyzed by copper. nih.gov

Electrophilic Aromatic Substitution: The electron-donating character of the hydroxyl and ethoxy groups activates the ring towards substitution, although this is tempered by the deactivating effect of the chlorine atom. This interplay allows for regiocontrolled introduction of other functional groups.

These fundamental reactions enable chemists to use this compound as a starting point for molecules with precisely controlled substitution patterns, which is a key challenge and goal in modern organic synthesis. oregonstate.edu

Specialty chemicals are materials produced for specific, performance-enhancing applications, and substituted phenols are frequently used as precursors in their manufacture. usitc.gov The synthesis of Rafoxanide from a 3-chloro-4-phenoxy precursor is a clear illustration of this principle. The process begins with simpler, more readily available chemicals like 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene (B32671), which are reacted to build the core structure. nih.gov This core is then further functionalized in subsequent steps. nih.gov

This step-wise construction highlights the role of molecules like this compound as intermediates. The specific combination of substituents is not accidental; it is designed to ensure the correct final structure and properties of the specialty chemical. For example, the presence and position of the chlorine atom can significantly influence the molecule's stability and electronic properties.

Table 1: Synthesis of Rafoxanide Intermediate

| Step | Reactants | Key Transformation | Resulting Intermediate |

|---|---|---|---|

| 1 | 4-chlorophenol, 3,4-dichloronitrobenzene | Nucleophilic aromatic substitution (Ullmann condensation) | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene |

This table illustrates a representative pathway for creating a complex specialty chemical precursor from simpler chlorophenol building blocks. nih.gov

Applications in Catalyst Development and Ligand Design

In catalysis, ligands are organic molecules that bind to a central metal atom to form a catalyst complex. The properties of the ligand—its size, shape, and electronic character—are critical in determining the catalyst's activity, selectivity, and stability. Phenols and their derivatives are known to act as effective ligands for various metal ions. researchgate.netnih.gov

While direct application of this compound as a ligand is not widely documented, its structure is highly relevant to ligand design. The phenolic hydroxyl group can coordinate directly with a metal center. The substituents on the aromatic ring play a crucial role in fine-tuning the ligand's properties:

Electronic Tuning: The electron-withdrawing chlorine atom and the electron-donating ethoxy group have opposing effects. This allows for precise modulation of the electron density on the coordinating oxygen atom and the aromatic ring system, which in turn influences the electronic environment of the metal center. This tuning is essential for optimizing catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

Steric Hindrance: The ethoxy group provides a degree of steric bulk near the coordination site, which can influence the selectivity of the catalyst by controlling how substrate molecules approach the metal center.

Axially chiral biaryl phenols are prominent motifs in the development of advanced chiral ligands and catalysts. acs.org The synthesis of such complex ligands often relies on the coupling and functionalization of simpler phenolic units, a role for which this compound is structurally suited.

Integration into Advanced Materials Science

The precise molecular structure of this compound makes it a candidate for incorporation into advanced functional materials where atomic-level control over properties is essential.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from molecular building blocks: metal nodes (in MOFs) and organic "linkers" or "ligands". researchgate.netresearchgate.netnih.gov The properties of these materials are directly determined by the choice of these building blocks. rsc.org

This compound could be chemically modified to serve as such a linker. For example, the addition of carboxylic acid or other coordinating groups to the phenol ring would allow it to connect with metal nodes to form a MOF. encyclopedia.pubacs.org Once incorporated into the framework, the chloro- and ethoxy-functionalized aromatic ring would line the internal pores of the material. rsc.org

The presence of these functional groups within the pores can have a profound impact on the MOF's or COF's performance:

Selective Adsorption: The specific polarity and size of the chloro and ethoxy groups can create preferential binding sites for certain gas or liquid molecules, making the material useful for separation applications. rsc.orgnih.gov

Catalytic Activity: If the functional groups act as catalytic sites, their regular, ordered arrangement within the crystalline framework can lead to highly selective and efficient heterogeneous catalysts. researchgate.net

Research has shown that functionalizing the organic linkers in well-known MOFs like the UiO-66 series with substituents including –Cl and –OH can systematically alter the framework's properties. rsc.org This demonstrates the viability and importance of using functionalized building blocks like derivatives of this compound in the rational design of advanced porous materials.

Organic Light-Emitting Devices (OLEDs) are constructed from thin films of specialized organic molecules that emit light when an electric current is applied. uniss.it The performance of an OLED—its efficiency, color, and lifetime—is critically dependent on the molecular structure of its components, particularly the host and emitter materials in the emissive layer. uni-bayreuth.denih.gov

This compound is not an emissive material itself but serves as a valuable precursor for synthesizing the complex host materials used in modern OLEDs. nih.gov In a typical phosphorescent OLED, the emissive guest molecule is dispersed within a host matrix to prevent quenching effects and ensure efficient energy transfer. rsc.org

The synthesis of these host materials often involves coupling smaller aromatic units. A synthetic route starting from a substituted phenol like this compound could involve an etherification reaction (e.g., Ullmann or Suzuki coupling) to link it to another aromatic system, such as a carbazole (B46965) or triazine unit. nih.govfrontiersin.org The resulting larger molecule would inherit the substituents from the phenol precursor.

The chloro and ethoxy groups would play a critical role in tuning the properties of the final host material:

Triplet Energy: A host material must have a higher triplet energy than the phosphorescent emitter to ensure efficient energy transfer and prevent back-transfer. Halogen substitution is a known strategy to modulate triplet energies.

Charge Transport: The electronic nature of the substituents influences the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, affecting how electrons and holes move through the material. uni-bayreuth.de

Physical Properties: Substituents also impact physical properties like solubility, which is crucial for fabricating devices via solution-processing methods like inkjet printing, and thermal stability, which is essential for long device lifetimes. rsc.org

Table 2: Potential Role of Substituents in OLED Host Materials Derived from this compound

| Substituent | Property | Influence on Host Material Performance |

|---|---|---|

| -Cl | Electron-withdrawing | Can lower HOMO/LUMO levels, potentially increasing triplet energy. |

| -OEt | Electron-donating, provides steric bulk | Can raise HOMO level, improves solubility for solution processing. |

This table summarizes the inferred roles of the functional groups in designing advanced OLED materials.

Other Functional Organic Materials

There is currently a lack of published research detailing the use of this compound in the development of functional organic materials. Chlorinated organic compounds, as a broader class, are utilized as chemical intermediates in the manufacturing of various materials, including silicones and polymers. oxy.com The stability and specific reactivity imparted by the chlorine and ethoxy groups on the phenol ring could theoretically make this compound a candidate for investigation in specialized polymer synthesis or as a component in other organic electronic materials. However, without specific studies, its role in this field remains purely speculative.

Table 1: Potential Research Areas for this compound in Functional Organic Materials

| Potential Application Area | Rationale for Investigation | Current Status |

|---|---|---|

| Monomer for Specialty Polymers | The phenolic hydroxyl and chloro-substituent could serve as reactive sites for polymerization reactions. | No published data |

| Organic Semiconductor Component | The aromatic structure with electron-withdrawing and -donating groups might influence electronic properties. | No published data |

Industrial Applications in Dyes and Pigments

Specific examples of this compound being used in the industrial synthesis of dyes and pigments are not documented in the available literature. However, the chemical structure of this compound suggests a potential application as a coupling component in the synthesis of azo dyes.

Azo dyes, which constitute a large and important group of synthetic colorants, are typically produced through a two-step process: pbworks.comnih.gov

Diazotization: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.

Azo Coupling: The diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine. nih.govijisrt.com

Phenols are common coupling agents in this reaction. ijisrt.com The presence of the hydroxyl group on the aromatic ring of this compound makes it a suitable candidate to act as such a coupling component. The chloro and ethoxy substituents on the ring would be expected to influence the color and properties (e.g., lightfastness, solubility) of the resulting dye. Chlorinated phenols are known to be used as intermediates in the synthesis of dyes. encyclopedia.pubresearchgate.net The specific combination of substituents in this compound could potentially lead to the creation of novel dyes with unique shades and characteristics. Despite this theoretical potential, there are no concrete examples of its use in the dye industry at present.

Table 2: Theoretical Role of this compound in Azo Dye Synthesis

| Reaction Step | Role of this compound | Potential Outcome |

|---|---|---|

| Azo Coupling | Acts as the coupling component, reacting with a diazonium salt. | Formation of an azo dye. |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

常见问题

Q. What are the recommended methods for synthesizing 3-Chloro-4-ethoxy-phenol with high purity?

Methodology:

- Stepwise functionalization : Begin with phenol derivatives, introducing the ethoxy group via nucleophilic substitution (e.g., Williamson ether synthesis), followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Monitor regioselectivity via TLC or HPLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Validate purity via NMR (¹H/¹³C) and GC-MS.

- Critical parameters : Reaction temperature (<40°C to avoid over-chlorination), stoichiometry of chlorinating agents, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can researchers validate the structural integrity of this compound experimentally?

Methodology:

- Spectroscopic analysis :

- ¹H NMR : Confirm ethoxy group integration (δ ~3.5–4.0 ppm for –OCH₂CH₃) and aromatic proton splitting patterns (meta-substitution due to chlorine).

- FT-IR : Identify –OH stretch (~3200 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹).

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (chlorine’s ³⁵Cl/³⁷Cl ratio).

- Elemental analysis : Match experimental C, H, Cl, and O percentages to theoretical values.

Q. What are the standard protocols for evaluating the compound’s toxicity in biological assays?

Methodology:

- In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) at concentrations 0.1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Ames test : Assess mutagenicity via Salmonella typhimurium strains (TA98/TA100) with/without metabolic activation (S9 fraction).

- Aquatic toxicity : Follow OECD Guidelines 201/202 for Daphnia magna or algae growth inhibition.

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

Methodology:

- Computational setup : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges.

- Reactivity insights : Simulate Fukui indices to predict sites for electrophilic/nucleophilic attack. Compare results with experimental data (e.g., regioselectivity in substitution reactions).

- Software : Gaussian 16 or ORCA, with visualization via GaussView or VMD.

Q. What crystallographic techniques resolve structural ambiguities in halogen-substituted phenolic derivatives?

Methodology:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, focusing on Cl/ethoxy group thermal parameters and hydrogen bonding (e.g., O–H⋯O interactions).

- Challenges : Address disorder in ethoxy groups via PART instructions or anisotropic displacement parameters. Validate with R-factor convergence (<5%).

Q. How to design mechanistic studies for substitution reactions involving this compound?

Methodology:

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions (pH, temperature, nucleophile concentration).

- Isotopic labeling : Introduce ¹⁸O in the ethoxy group (via H₂¹⁸O exchange) to track retention/migration during reactions.

- Computational support : Combine Eyring plots (experimental ΔG‡) with DFT-calculated transition states to propose SN1/SN2 pathways .

Q. What strategies reconcile contradictory data in structure-activity relationship (SAR) studies?

Methodology:

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values ) and apply multivariate regression to identify outliers.

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450). Compare binding poses with experimental bioactivity .

- Cross-validation : Validate SAR models via leave-one-out (LOO) or k-fold methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。